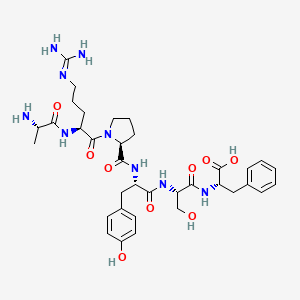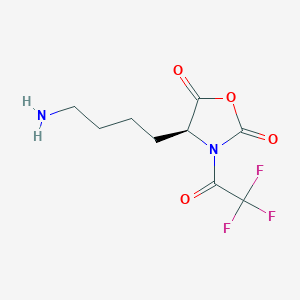
10-Methylheptacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methylheptacosane is a methyl-branched hydrocarbon with the molecular formula C28H58. It is a type of long-chain alkane that is commonly found in the cuticular hydrocarbons of insects. These hydrocarbons play a crucial role in preventing desiccation and facilitating chemical communication among insects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylheptacosane typically involves the alkylation of heptacosane with a methyl group. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents or organolithium compounds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as insect cuticles, followed by purification using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, utilizing catalytic hydrogenation and alkylation processes to achieve the desired compound .
化学反应分析
Types of Reactions: 10-Methylheptacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can be induced using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to saturate any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, resulting in the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
科学研究应用
10-Methylheptacosane has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases, given its presence in biological samples.
作用机制
The mechanism of action of 10-Methylheptacosane in biological systems involves its interaction with specific receptors on the surface of insects. As a component of cuticular hydrocarbons, it plays a role in chemical signaling, influencing behaviors such as mating and aggregation. The molecular targets include chemoreceptors that detect the presence of the hydrocarbon, triggering a cascade of behavioral responses .
相似化合物的比较
- 13-Methylheptacosane
- 11-Methylheptacosane
- 9-Methylheptacosane
Comparison: 10-Methylheptacosane is unique in its specific methyl branching at the 10th carbon position, which influences its physical and chemical properties. Compared to 13-Methylheptacosane and 11-Methylheptacosane, it may exhibit different boiling points, melting points, and reactivity due to the position of the methyl group. This positional isomerism can affect its role in biological systems, particularly in its function as a pheromone or signaling molecule .
属性
CAS 编号 |
927172-84-7 |
|---|---|
分子式 |
C28H58 |
分子量 |
394.8 g/mol |
IUPAC 名称 |
10-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-8-10-12-13-14-15-16-17-18-19-21-23-25-27-28(3)26-24-22-20-11-9-7-5-2/h28H,4-27H2,1-3H3 |
InChI 键 |
VRGNKPWPCYXRAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(C)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)


![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)
![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)
![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)


![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
